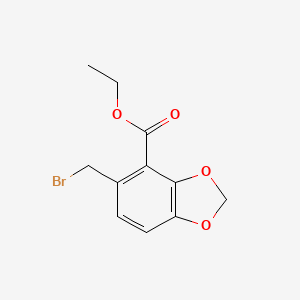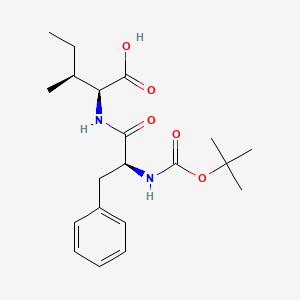![molecular formula C6H16N2O2 B12572492 4-[(2-Aminoethyl)peroxy]butan-1-amine CAS No. 488736-21-6](/img/structure/B12572492.png)
4-[(2-Aminoethyl)peroxy]butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Aminoethyl)peroxy]butan-1-amine is an organic compound with the molecular formula C6H16N2O2. It contains both amine and peroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)peroxy]butan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of an alkyl halide with an amine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The use of catalysts such as platinum or palladium on carbon is common to facilitate the reduction step .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Aminoethyl)peroxy]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The peroxy group can be oxidized further to form different peroxides or oxides.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions.
Major Products
Oxidation: Produces various peroxides and oxides.
Reduction: Yields primary amines or alcohols.
Substitution: Forms new amine derivatives with different alkyl or acyl groups.
Aplicaciones Científicas De Investigación
4-[(2-Aminoethyl)peroxy]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Aminoethyl)peroxy]butan-1-amine involves its interaction with various molecular targets:
Molecular Targets: The amine group can interact with enzymes and receptors, while the peroxy group can generate reactive oxygen species (ROS).
Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis or other cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Butylamine: A simple amine with similar reactivity but lacks the peroxy group.
2-Aminoethanol: Contains the amino and hydroxyl groups but not the peroxy group.
Hydroperoxides: Compounds with similar oxidative properties but different structural features.
Uniqueness
4-[(2-Aminoethyl)peroxy]butan-1-amine is unique due to the presence of both amine and peroxy functional groups, allowing it to participate in a wide range of chemical reactions and making it valuable in various applications .
Propiedades
Número CAS |
488736-21-6 |
|---|---|
Fórmula molecular |
C6H16N2O2 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
4-(2-aminoethylperoxy)butan-1-amine |
InChI |
InChI=1S/C6H16N2O2/c7-3-1-2-5-9-10-6-4-8/h1-8H2 |
Clave InChI |
UJNROHVAOMHLKU-UHFFFAOYSA-N |
SMILES canónico |
C(CCOOCCN)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
![2-({1-[2-(4-Methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12572427.png)
![[(4R,4aS,8aS)-2,6-bis(3,4-dimethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]methanol](/img/structure/B12572433.png)
![8-[3-(4-Benzylpiperazin-1-yl)propoxy]quinoline](/img/structure/B12572445.png)
![2-Oxabicyclo[4.2.0]octa-1(6),3,7-trien-5-one, 3,4,7,8-tetramethyl-](/img/structure/B12572450.png)
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)





